Methyl 4-cyclopropyl-2-fluorobenzoate
Overview
Description
Methyl 4-cyclopropyl-2-fluorobenzoate is an organic compound with the molecular formula C11H11FO2 and a molecular weight of 194.2 g/mol . It belongs to the benzoate ester family and is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the benzene ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyclopropyl-2-fluorobenzoate can be synthesized through a multistep reaction. One common method involves the condensation of 4-cyclopropylbenzyl alcohol with dimethyl carbonate to form the corresponding methyl carbamate. The carbamate is then reacted with fluorobenzoyl chloride to form the final product. Another method involves the reaction of methyl 4-bromo-2-fluorobenzoate with potassium cyclopropyltrifluoroborate in the presence of cesium carbonate and water .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in suitable solvents such as tetrahydrofuran (THF) and involve the use of catalysts and reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropyl-2-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Potassium cyclopropyltrifluoroborate, cesium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively .
Scientific Research Applications
Methyl 4-cyclopropyl-2-fluorobenzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-cyclopropyl-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities or receptor functions, resulting in the observed biological effects .
Comparison with Similar Compounds
Methyl 4-cyclopropyl-2-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 4-chloro-2-fluorobenzoate: Similar structure but with a chlorine atom instead of a cyclopropyl group.
Methyl 4-bromo-2-fluorobenzoate: Similar structure but with a bromine atom instead of a cyclopropyl group.
Properties
IUPAC Name |
methyl 4-cyclopropyl-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTJRZDYUFPZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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